4-Iodo-2,6-dimethylbenzaldehyde
Overview
Description
4-Iodo-2,6-dimethylbenzaldehyde is a chemical compound with the molecular formula C₉H₉IO and a molecular weight of 260.07 g/mol. It is an aromatic aldehyde, characterized by the presence of an iodine atom and two methyl groups attached to the benzene ring. This compound is widely used in various fields, including organic synthesis, material science, and photonic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-2,6-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 2,6-dimethylbenzaldehyde using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction typically occurs under mild conditions, with the iodine selectively attaching to the para position relative to the aldehyde group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products:
Substitution: Products include 4-substituted-2,6-dimethylbenzaldehydes.
Oxidation: Products include 4-iodo-2,6-dimethylbenzoic acid.
Reduction: Products include 4-iodo-2,6-dimethylbenzyl alcohol.
Scientific Research Applications
4-Iodo-2,6-dimethylbenzaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and multiporphyrin arrays for light-harvesting applications.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of diagnostic agents and therapeutic drugs.
Industry: It is utilized in the production of advanced materials and photonic devices.
Mechanism of Action
The mechanism of action of 4-iodo-2,6-dimethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the iodine atom can participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
4-Iodobenzaldehyde: Similar structure but lacks the methyl groups.
2,6-Dimethylbenzaldehyde: Similar structure but lacks the iodine atom.
4-Bromo-2,6-dimethylbenzaldehyde: Similar structure with bromine instead of iodine.
Uniqueness: 4-Iodo-2,6-dimethylbenzaldehyde is unique due to the presence of both iodine and methyl groups, which confer distinct reactivity and properties. The iodine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The methyl groups provide steric hindrance, influencing the compound’s overall stability and reactivity .
Properties
IUPAC Name |
4-iodo-2,6-dimethylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLAWHSARRXXPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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